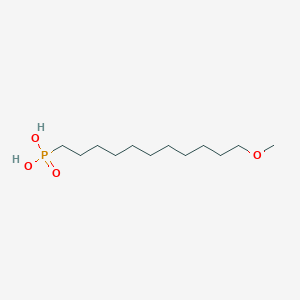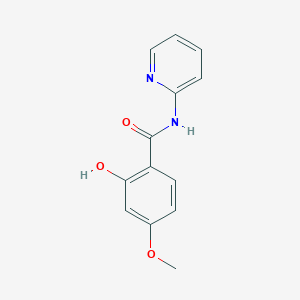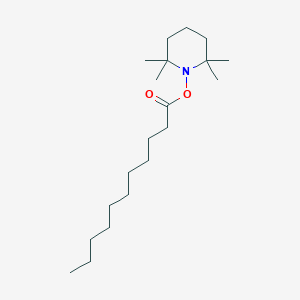
(11-Methoxyundecyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methoxyundecylphosphonic acid is an organic compound belonging to the class of phosphonic acid esters. It is characterized by the presence of a phosphonic acid functional group, which includes a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its ability to form self-assembled monolayers (SAMs) on various metal oxides and metal surfaces, making it valuable in surface modification and biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-methoxyundecylphosphonic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . This method is preferred due to its efficiency in producing high-purity phosphonic acids.
Industrial Production Methods: Industrial production of 11-methoxyundecylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methoxyundecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
11-Methoxyundecylphosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-methoxyundecylphosphonic acid involves its ability to form strong bonds with metal and metal oxide surfaces. The phosphonic acid group interacts with the surface atoms, creating a stable and uniform monolayer. This interaction enhances the surface properties, such as hydrophobicity, biocompatibility, and chemical resistance . The molecular targets include metal oxides like titanium dioxide and silicon dioxide, which are commonly used in biomedical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 11-Hydroxyundecylphosphonic acid
- 11-Mercaptoundecylphosphoric acid
- 11-Phosphonoundecanoic acid
- 12-Mercaptododecylphosphonic acid
Comparison: 11-Methoxyundecylphosphonic acid is unique due to its methoxy functional group, which provides distinct chemical properties compared to its analogs. For instance, 11-hydroxyundecylphosphonic acid has a hydroxyl group, making it more hydrophilic, while 11-mercaptoundecylphosphoric acid contains a thiol group, enhancing its reactivity with metal surfaces . These differences make 11-methoxyundecylphosphonic acid particularly suitable for applications requiring specific surface modifications and chemical stability .
Eigenschaften
CAS-Nummer |
628684-72-0 |
|---|---|
Molekularformel |
C12H27O4P |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
11-methoxyundecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c1-16-11-9-7-5-3-2-4-6-8-10-12-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
ICHURCNDXZEUOL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)

![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
